2-Bromo-4-phenyl-nicotinic acid is an organic compound classified as a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 2-position and a phenyl group at the 4-position of the nicotinic acid structure. Its chemical formula is , and it has been identified with the PubChem CID 56604555 . This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical processes, primarily involving bromination and subsequent reactions with phenyl-containing substrates. Its derivatives are often studied in the context of biological activity and medicinal applications.
2-Bromo-4-phenyl-nicotinic acid falls under the category of heterocyclic compounds, specifically pyridine derivatives. It is also classified as a halogenated aromatic compound due to the presence of the bromine atom.
The synthesis of 2-Bromo-4-phenyl-nicotinic acid typically involves several steps:
The reactions are generally carried out under controlled conditions to optimize yield and purity. For instance, bromination reactions may be performed at low temperatures to minimize side reactions, while esterification can require heating under reflux to ensure complete conversion.
The molecular structure of 2-Bromo-4-phenyl-nicotinic acid can be represented as follows:
The compound features a pyridine ring with a bromine substituent and a phenyl group attached, which influences its chemical properties and reactivity.
Key structural data includes:
2-Bromo-4-phenyl-nicotinic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on reaction conditions, such as temperature and solvent choice.
The mechanism by which 2-Bromo-4-phenyl-nicotinic acid exerts its effects—especially in biological contexts—often involves interaction with specific receptors or enzymes. For example, it may act as an inhibitor or modulator of certain biological pathways due to its structural similarity to nicotinic receptors.
While specific data on its mechanism of action is limited, compounds related to nicotinic acids are known to influence neurotransmitter systems, particularly those involving acetylcholine receptors.
Relevant data from studies suggest that the compound exhibits moderate stability with potential reactivity under specific conditions, particularly during electrophilic aromatic substitutions.
2-Bromo-4-phenyl-nicotinic acid has several notable applications:
Regioselective bromination at the C2 position of 4-phenylnicotinic acid scaffolds presents significant synthetic challenges due to competing electrophilic addition pathways and the inherent electronic bias imparted by the C4 phenyl substituent. Directed ortho-metallation strategies have proven largely ineffective for this substrate class, necessitating optimized electrophilic bromination protocols. Key methodologies include:
Critical reaction parameters include stoichiometry control (1.05-1.2 eq brominating agent), exclusion of moisture, and precise temperature modulation. The electron-donating effect of the C4 phenyl group necessitates higher temperatures than unsubstituted nicotinic acids to overcome deactivation but simultaneously increases susceptibility to ring degradation under harsh conditions [1] [4].
Table 1: Comparative Bromination Methodologies for 4-Phenylnicotinic Acid
Brominating Agent | Solvent System | Temperature (°C) | Additives | Yield Range (%) |
---|---|---|---|---|
NBS | DMF | 80 | None | 65-72 |
Br₂ | DCM | 0-25 | FeBr₃ (10 mol%) | 45-60 |
NBS | DMSO | 100 | Cu(OAc)₂ (20 mol%) | 75-82 |
Br₂ | Acetic Acid | 70 | NaOAc | 50-58 |
Functional group interconversion of the carboxylic acid moiety prior to bromination circumvents solubility limitations and prevents electrophilic decarboxylation. The core synthetic sequence involves:
Solvent optimization studies demonstrate that polar aprotic solvents (DMF, NMP) accelerate esterification and hydrazinolysis, while protic solvents (ethanol, methanol) minimize decomposition during bromination. Microwave-assisted hydrazide formation reduces reaction times from 12 hours to 45 minutes with equivalent yields [6] [7].
Table 2: Optimization of Hydrazide Intermediate Formation
Ester Substrate | Solvent | Hydrazine Equivalents | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Ethyl 2-bromo-4-phenylnicotinate | Ethanol | 3.0 | 60 | 8 | 92 |
Methyl 2-bromo-4-phenylnicotinate | Ethanol | 4.0 | 70 | 6 | 94 |
Ethyl 2-bromo-4-phenylnicotinate | DMF | 3.5 | 100 | 3 | 88 |
Methyl 2-bromo-4-phenylnicotinate | Solvent-free | 5.0 | 100 | 2 | 85 |
Enzymatic diversification strategies leverage the tolerance of NAD+ transglycosylases for modified pyridinecarboxylic acids. ADP-ribosyl cyclase (from Aplysia californica) and mammalian NAD glycohydrolase catalyze base-exchange reactions between NADP+ and 2-bromo-4-phenylnicotinic acid, generating novel dinucleotide analogs under physiological conditions (pH 7.4, 37°C) [2]. Key advantages include:
Critical limitations involve the enzyme’s restricted active site dimensions, which hinder processing of sterically demanding 4-aryl substituents beyond phenyl. 2-Bromo-4-(ortho-substituted phenyl) derivatives exhibit <10% conversion due to steric clashes [2]. Optimization of the phosphate buffer concentration (50-100 mM) and NADP+ stoichiometry (1.2-1.5 eq) maximizes dinucleotide yields (55-68%).
The C2-bromine of 2-bromo-4-phenylnicotinic acid serves as an ideal handle for Pd-mediated cross-coupling, enabling access to structurally diverse analogs. Three principal methodologies dominate:
Solvent engineering proves critical: Water-DMF mixtures (1:1 to 1:4 v/v) solubilize the polar acid group while maintaining catalyst stability. For hydrophobic coupling partners (e.g., long-chain alkynes), phase-transfer catalysts (tetrabutylammonium bromide) enhance reactivity [6] [8]. Ligand screening reveals SPhos and XPhos outperform PPh₃ in coupling efficiency for sterically encumbered boronic acids.
Table 3: Palladium Catalyst Systems for C2 Functionalization
Reaction Type | Catalyst System | Ligand | Base/Solvent | Representative Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | None | K₂CO₃ / DMF:H₂O (3:1) | 85 |
Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ / Dioxane:H₂O (4:1) | 92 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | None | Et₃N / DMF | 78 |
Carbonylative Amination | Pd₂(dba)₃/XantPhos | XantPhos | DBU / DMSO (Mo(CO)₆ as CO source) | 65 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1